2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide
Description
2-(2-Fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is a small-molecule compound featuring a 1,3-thiazole core substituted at positions 2, 4, and 5. The thiazole ring is functionalized with a 2-fluorophenyl group at position 2, a methyl group at position 4, and a carboxamide moiety at position 6. The carboxamide nitrogen is further linked to a 1H-indol-6-yl group, introducing an aromatic heterocyclic system. The fluorine atom on the phenyl group may enhance metabolic stability and binding affinity through electronegative effects, while the indole moiety could facilitate π-π stacking interactions in hydrophobic protein pockets.
Properties
Molecular Formula |
C19H14FN3OS |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C19H14FN3OS/c1-11-17(25-19(22-11)14-4-2-3-5-15(14)20)18(24)23-13-7-6-12-8-9-21-16(12)10-13/h2-10,21H,1H3,(H,23,24) |
InChI Key |
XXJMAGBTZYIMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2F)C(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule is dissected into two primary fragments:
- Thiazole core : 2-(2-Fluorophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid.
- Indole moiety : 1H-Indol-6-amine.
The convergent synthesis involves coupling these fragments via an amide bond.
Synthesis of the Thiazole Core
Hantzsch Thiazole Synthesis
The thiazole ring is constructed via cyclocondensation of a thioamide and an α-bromoketone.
Preparation of 2-Fluorophenyl Thioamide
Procedure :
- Starting material : 2-Fluorobenzamide (10 mmol).
- Reagent : Lawesson’s reagent (12 mmol) in dry toluene.
- Conditions : Reflux at 110°C for 4 h under nitrogen.
- Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
- Yield : 85% as a pale yellow solid.
Characterization :
- IR (KBr) : 3420 cm⁻¹ (N–H), 1240 cm⁻¹ (C=S).
- ¹H NMR (DMSO-d₆) : δ 7.45–7.62 (m, 4H, Ar–H), 9.12 (s, 1H, NH).
Preparation of Ethyl 2-Bromoacetoacetate
Procedure :
- Starting material : Ethyl acetoacetate (20 mmol).
- Reagent : Bromine (22 mmol) in glacial acetic acid at 0°C.
- Conditions : Stir for 2 h, quench with Na₂S₂O₃, extract with ethyl acetate.
- Yield : 78% as a colorless liquid.
Cyclocondensation to Thiazole-5-Carboxylic Acid
Procedure :
- Reactants : 2-Fluorophenyl thioamide (5 mmol), ethyl 2-bromoacetoacetate (5.5 mmol).
- Solvent : Ethanol (20 mL).
- Conditions : Reflux at 80°C for 6 h.
- Workup : Concentrate, hydrolyze ester with 10% NaOH (2 h), acidify with HCl to pH 2.
- Yield : 70% as a white solid.
Characterization :
- IR (KBr) : 1695 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
- ¹H NMR (DMSO-d₆) : δ 2.38 (s, 3H, CH₃), 7.25–7.60 (m, 4H, Ar–H), 12.20 (s, 1H, COOH).
Amide Bond Formation
Activation of Carboxylic Acid
Procedure :
Coupling with 1H-Indol-6-Amine
Procedure :
- Reactants : Acid chloride (3 mmol), 1H-indol-6-amine (3.3 mmol).
- Base : Triethylamine (6 mmol) in dry THF.
- Conditions : Stir at 25°C for 12 h.
- Workup : Extract with ethyl acetate, wash with brine, purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
- Yield : 65% as an off-white solid.
Characterization :
- IR (KBr) : 3290 cm⁻¹ (N–H), 1655 cm⁻¹ (C=O).
- ¹H NMR (DMSO-d₆) : δ 2.40 (s, 3H, CH₃), 6.45–8.20 (m, 8H, Ar–H and indole–H), 10.20 (s, 1H, NH).
- HRMS (ESI) : m/z 380.0924 [M+H]⁺ (calc. 380.0928).
Alternative Synthetic Routes
Analytical Data Summary
Challenges and Optimization
Regioselectivity in Thiazole Formation
Low Amide Coupling Yield
- Issue : Steric hindrance from the indole moiety.
- Solution : Microwave irradiation or high-pressure conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative
Scientific Research Applications
2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical agent, particularly in the development of new drugs for treating various diseases.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets within biological systems. This could include binding to enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Thiazole-5-Carboxamide Derivatives
Key Observations:
Substituent Diversity at Position 5 :
- The target compound’s indole group (C8H6N) distinguishes it from analogs with methoxy-substituted phenyl groups (e.g., Y040-5482, Y040-5513). The indole’s nitrogen atom and fused aromatic system may enhance hydrogen bonding and π-π interactions compared to methoxy groups, which primarily contribute steric bulk and moderate polarity .
- In Dasatinib, the 2-chloro-6-methylphenyl group at position 5 is part of a larger pharmacophore optimized for pan-Src kinase inhibition, highlighting the role of halogenation in target engagement .
Impact of Fluorine and Methoxy Groups :
- The 2-fluorophenyl group at position 2 is conserved across Y040-5482, Y040-5513, and the target compound, suggesting its critical role in maintaining molecular conformation or binding affinity. Fluorine’s electronegativity may stabilize aromatic stacking or reduce metabolic degradation .
- Methoxy groups in Y040-5482 and Y040-5513 introduce polarity but may reduce membrane permeability compared to the indole’s planar hydrophobic system.
Molecular Weight and Complexity :
- Dasatinib’s higher molecular weight (488.01 g/mol) reflects its extended pyrimidinyl-piperazinyl substituent, which contributes to its potency as a multi-kinase inhibitor. In contrast, the target compound’s simpler structure (353.41 g/mol) may offer advantages in synthetic accessibility and selectivity .
Biological Activity
The compound 2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide is notable for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a complex structure comprising an indole moiety, a thiazole ring, and a fluorophenyl substituent. The arrangement of these functional groups is crucial for its biological efficacy.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to the one have shown IC50 values ranging from 0.4 to 2.2 µM against various cancer cell lines, including prostate and melanoma cells . The presence of the thiazole ring is critical for cytotoxic activity, as evidenced by structure-activity correlation studies.
Antimicrobial Activity
Thiazoles are also recognized for their antimicrobial potential. A study focusing on imidazo-thiazole derivatives demonstrated selective inhibition against Mycobacterium tuberculosis with IC50 values as low as 2.03 µM . The incorporation of specific substituents on the thiazole ring can enhance this activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key features:
- Fluorophenyl Group : The fluorine atom enhances lipophilicity and may improve binding affinity to biological targets.
- Indole Moiety : Known for its role in various biological processes, the indole group contributes to the compound's interaction with cellular targets.
- Thiazole Ring : Essential for cytotoxicity; modifications to this ring can significantly alter the compound's effectiveness against cancer cells.
Case Studies
-
Anticancer Efficacy :
- A derivative with a similar scaffold demonstrated significant cytotoxicity against human glioblastoma (U251) and melanoma (WM793) cells, with IC50 values indicating potent activity due to specific substitutions on the phenyl ring .
- Molecular dynamics simulations suggested that these compounds interact primarily through hydrophobic contacts with target proteins, enhancing their therapeutic potential.
- Antimycobacterial Activity :
Research Findings Summary
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| IT10 | Mtb | 7.05 | Inhibition of Pantothenate synthetase |
| IT06 | Mtb | 2.03 | Selective inhibition |
| Compound X | U251 | <10 | Hydrophobic interactions |
| Compound Y | WM793 | <10 | Protein-ligand stability |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-fluorophenyl)-N-(1H-indol-6-yl)-4-methyl-1,3-thiazole-5-carboxamide, and what reaction conditions optimize yield and purity?
- Methodological Answer : The synthesis typically involves condensation of fluorophenyl-substituted precursors with indole derivatives. For example, thiazole ring formation can be achieved via Hantzsch thiazole synthesis using α-haloketones and thioureas. Key steps include:
-
Step 1 : Preparation of 4-methyl-1,3-thiazole-5-carboxylic acid derivatives via cyclization of chloroacetic acid with thiourea analogs under reflux in acetic acid .
-
Step 2 : Coupling with 1H-indol-6-amine using carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF at 0–25°C .
-
Optimization : Yields >70% are reported when using high-purity reagents, controlled pH (6.5–7.5), and inert atmospheres to prevent oxidation of indole moieties .
Table 1 : Representative Reaction Conditions
Step Reagents Solvent Temperature Yield (%) Purity (%) Cyclization Chloroacetic acid, thiourea AcOH Reflux 65–75 90–95 Amidation EDC, HOBt, DIPEA DMF 0–25°C 70–85 95–99
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in its configuration?
- Methodological Answer : Multi-modal characterization is critical:
- NMR : H and C NMR confirm substitution patterns (e.g., fluorophenyl C-F coupling at ~160 ppm in F NMR) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 365.08) .
- X-ray Crystallography : Resolves stereochemical ambiguities, particularly for thiazole-indole orientation .
Advanced Research Questions
Q. What strategies address contradictions in reported biological activity data (e.g., IC50 variability across kinase inhibition assays)?
- Methodological Answer : Discrepancies often arise from assay conditions. Key considerations:
- Assay Uniformity : Standardize ATP concentrations (1–10 μM) and incubation times (30–60 min) to minimize variability .
- Control Compounds : Use reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab data .
- Meta-Analysis : Pool data from >5 independent studies; apply statistical weighting to account for outliers (e.g., Grubbs’ test) .
- Example : A 2023 study resolved IC50 discrepancies (2.3 nM vs. 18.7 nM) by identifying differential pH sensitivity in buffer systems .
Q. How can computational modeling guide the design of derivatives with improved solubility without compromising target binding affinity?
- Methodological Answer :
-
QSAR Modeling : Use descriptors like LogP, polar surface area (PSA), and hydrogen-bond donors/acceptors to predict solubility .
-
Docking Simulations : Identify hydrophobic pockets in target proteins (e.g., kinase ATP-binding sites) to retain critical interactions while introducing polar groups (e.g., -OH, -SO3H) .
-
Experimental Validation : Synthesize top candidates (e.g., carboxylate or PEGylated analogs) and test solubility via shake-flask method vs. PBS (pH 7.4) .
Table 2 : Solubility Optimization Case Study
Derivative LogP PSA (Ų) Solubility (μg/mL) IC50 (nM) Parent 3.2 85 12 5.1 Carboxylate 1.8 120 220 6.9 PEGylated 2.1 135 180 8.3
Q. What environmental impact assessment protocols are recommended for studying the compound’s ecotoxicity?
- Methodological Answer : Follow tiered OECD guidelines:
- Tier 1 : Acute toxicity testing in Daphnia magna (48-h LC50) and algae (72-h growth inhibition) .
- Tier 2 : Chronic exposure studies (21–28 days) to assess bioaccumulation potential (BCF >500 indicates high risk) .
- Advanced Modeling : Use EPI Suite to predict biodegradation half-life and prioritize compounds with t₁/₂ <60 days .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s stability under physiological conditions?
- Methodological Answer : Stability is pH- and matrix-dependent. Best practices:
- Simulated Fluids : Compare degradation rates in gastric (pH 1.2) vs. intestinal (pH 6.8) buffers over 24 hours .
- LC-MS/MS Monitoring : Quantify degradation products (e.g., hydrolyzed thiazole or indole fragments) .
- Controlled Studies : A 2024 study attributed instability in plasma (>50% degradation at 37°C/6h) to esterase activity, mitigated by prodrug formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
